molecular formula C12H16N2O2 B13198566 5-Amino-2-(2-methylpropyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one

5-Amino-2-(2-methylpropyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one

Cat. No.: B13198566
M. Wt: 220.27 g/mol
InChI Key: ZJAHFYCWFHBFDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-2-(2-methylpropyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is a heterocyclic compound that features a benzoxazine ring structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both amino and benzoxazine functional groups allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(2-methylpropyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with an appropriate isobutyl ketone derivative in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(2-methylpropyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The benzoxazine ring can be reduced to form corresponding amines.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

5-Amino-2-(2-methylpropyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials such as polymers and resins.

Mechanism of Action

The mechanism of action of 5-Amino-2-(2-methylpropyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the benzoxazine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-2-methylpyridine: Another heterocyclic compound with an amino group, used in similar applications.

    2-Aminothiazole: Known for its medicinal properties, including antibacterial and antifungal activities.

    5-Amino-pyrazole: Utilized in the synthesis of diverse heterocyclic scaffolds with pharmaceutical relevance.

Uniqueness

5-Amino-2-(2-methylpropyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is unique due to its specific benzoxazine ring structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

5-amino-2-(2-methylpropyl)-4H-1,4-benzoxazin-3-one

InChI

InChI=1S/C12H16N2O2/c1-7(2)6-10-12(15)14-11-8(13)4-3-5-9(11)16-10/h3-5,7,10H,6,13H2,1-2H3,(H,14,15)

InChI Key

ZJAHFYCWFHBFDP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1C(=O)NC2=C(C=CC=C2O1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.